molecular formula C25H21F3N2O4 B3987069 4-Hydroxy-5-(4-methylbenzoyl)-6-(3-phenoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

4-Hydroxy-5-(4-methylbenzoyl)-6-(3-phenoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

Cat. No.: B3987069
M. Wt: 470.4 g/mol
InChI Key: BQDRPRMARQFALJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-5-(4-methylbenzoyl)-6-(3-phenoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-(4-methylbenzoyl)-6-(3-phenoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multiple steps, including the formation of the diazinanone ring and the introduction of the various substituents. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-(4-methylbenzoyl)-6-(3-phenoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully chosen to favor the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.

Scientific Research Applications

4-Hydroxy-5-(4-methylbenzoyl)-6-(3-phenoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study various biological processes.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-Hydroxy-5-(4-methylbenzoyl)-6-(3-phenoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-5-(4-methylbenzoyl)-6-(3-phenoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one can be compared with other diazinanone derivatives that have similar structures but different substituents.
  • Compounds like 4-Hydroxy-5-(4-methylbenzoyl)-6-(3-phenoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-thione, which has a sulfur atom replacing the oxygen in the diazinanone ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require precise molecular interactions.

Properties

IUPAC Name

4-hydroxy-5-(4-methylbenzoyl)-6-(3-phenoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F3N2O4/c1-15-10-12-16(13-11-15)22(31)20-21(29-23(32)30-24(20,33)25(26,27)28)17-6-5-9-19(14-17)34-18-7-3-2-4-8-18/h2-14,20-21,33H,1H3,(H2,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDRPRMARQFALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-5-(4-methylbenzoyl)-6-(3-phenoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Reactant of Route 2
4-Hydroxy-5-(4-methylbenzoyl)-6-(3-phenoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Reactant of Route 3
4-Hydroxy-5-(4-methylbenzoyl)-6-(3-phenoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Reactant of Route 4
4-Hydroxy-5-(4-methylbenzoyl)-6-(3-phenoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Reactant of Route 5
4-Hydroxy-5-(4-methylbenzoyl)-6-(3-phenoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Reactant of Route 6
4-Hydroxy-5-(4-methylbenzoyl)-6-(3-phenoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

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